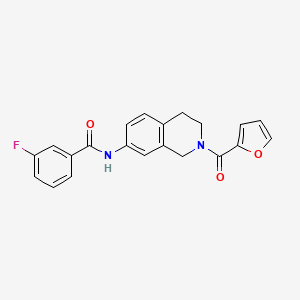
4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as BDTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
1. Anticancer Applications
4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored for their potential applications in cancer treatment. Studies have synthesized various derivatives of this compound and tested them for in vitro anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. For instance, Tiwari et al. (2017) synthesized a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity. The study found that some compounds exhibited promising anticancer activity, comparable to the standard drug Adriamycin (Tiwari et al., 2017).
2. Photodynamic Therapy for Cancer
Compounds containing the 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide moiety have also been studied for their role in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with this moiety, which demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, highlighting the potential of these compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
3. Antifungal Activity
Further research into derivatives of 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has shown potential in antifungal applications. For instance, Narayana et al. (2004) synthesized various benzamide derivatives and evaluated their antifungal activity. The study reported that some of these compounds demonstrated effective antifungal properties (Narayana et al., 2004).
4. Synthesis of Organic Semiconductors
The structure of 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide lends itself to applications in the synthesis of organic semiconductors. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole, an isomer of this compound, in the creation of semiconducting polymers for optoelectronic applications. This highlights the compound's potential in electronic and photovoltaic device fabrication (Chen et al., 2016).
5. Inhibition of Enzymes in Cancer
Research by Ulus et al. (2016) focused on synthesizing acridine-acetazolamide conjugates containing the 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide structure. These compounds were investigated as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer. The study found that these conjugates effectively inhibited these enzymes, suggesting a potential therapeutic application in cancer treatment (Ulus et al., 2016).
properties
IUPAC Name |
4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIDDDYUCFSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

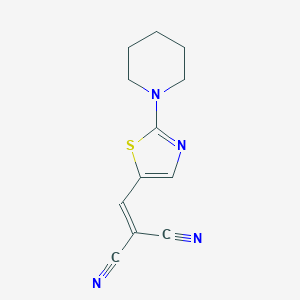
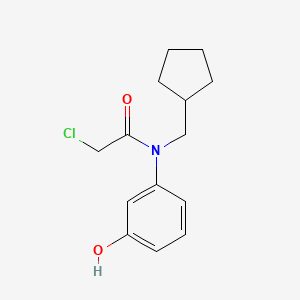
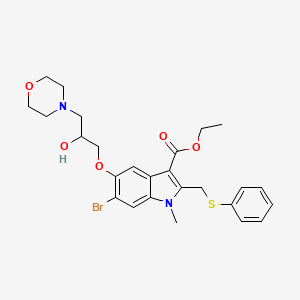
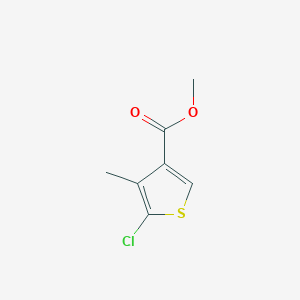
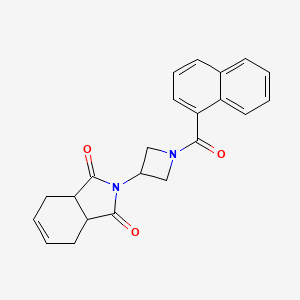
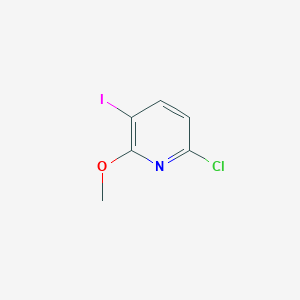

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)
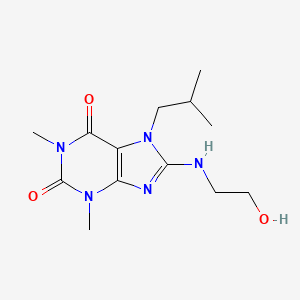
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)
![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)
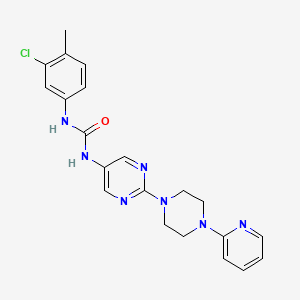
![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)
